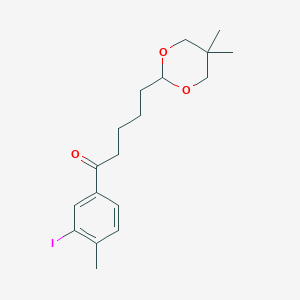

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone

Overview

Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a dioxane ring, an iodine atom, and a valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone typically involves multiple steps, starting from readily available precursors One common route involves the formation of the dioxane ring through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions The iodination step can be achieved using iodine or an iodine-containing reagent in the presence of a suitable catalyst

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Muscarinic Receptor Antagonists

Research indicates that derivatives of dioxane, including those similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone, exhibit significant affinity for muscarinic acetylcholine receptors (mAChRs). These compounds have been explored as potential treatments for conditions like overactive bladder (OAB) due to their ability to selectively target the M3 receptor subtype while minimizing central nervous system side effects .

Case Study: Selective Antagonists

A study demonstrated that certain dioxane derivatives showed higher selectivity and potency at mAChRs compared to existing drugs such as oxybutynin. The findings suggest that the lipophilic moiety in these compounds plays a crucial role in their interaction with receptor subtypes .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Reaction Mechanisms

Research has shown that compounds like this compound can be utilized to study reaction mechanisms in organic chemistry. They can undergo transformations such as nucleophilic substitutions and cyclizations that are essential for synthesizing more complex molecules .

Table: Common Reactions Involving Dioxane Derivatives

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new bonds | This compound |

| Cyclization | Forms cyclic structures through intramolecular reactions | Various dioxane derivatives |

Research and Development

Ongoing research focuses on optimizing the properties of this compound for better efficacy and safety profiles in therapeutic applications.

Structural Modifications

Studies are being conducted to modify the chemical structure of this compound to enhance its pharmacological profile. These modifications aim to increase receptor selectivity and reduce side effects associated with existing treatments .

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone: This compound has a similar structure but with an ethoxy group instead of an iodine atom.

Bis(5,5-dimethyl-1,3-dioxan-2-YL): This compound features two dioxane rings and is used in different chemical contexts.

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the dioxane ring and the valerophenone moiety also contributes to its unique chemical and physical properties.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone (CAS No. 898757-17-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound is characterized by the following properties:

- Molecular Formula : C18H25IO3

- Molecular Weight : 416.29 g/mol

- CAS Number : 898757-17-0

- Purity : Typically ≥ 97% .

Research indicates that this compound may function as a modulator of mRNA splicing, which is critical in the regulation of gene expression. Modulating splicing can influence tumor growth and cell cycle progression, making it a candidate for anti-cancer therapies. Preliminary studies suggest that it exhibits selective cytotoxicity against various cancer cell lines.

Antitumor Activity

One significant study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated notable activity with IC50 values indicating effectiveness at low concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| MCL Lines (JeKo-1, JVM-2) | < 5 |

| Other Tumor Lines | > 5 |

The compound showed a mechanism similar to known spliceosome modulators, causing accumulation in the G2/M phase of the cell cycle and reducing the S phase fraction .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It was tested against various bacterial strains with varying degrees of success:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Candida albicans | Significant |

| Aspergillus flavus | Moderate |

These results suggest that while the compound has limited antibacterial activity, it exhibits promising antifungal effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Cell Lines :

- Antifungal Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-iodo-4'-methylvalerophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves protecting-group strategies for the dioxane ring and iodination of the aromatic moiety. A two-step approach is common:

Formation of the dioxane-protected intermediate : Use 5,5-dimethyl-1,3-dioxane-2-methanol as a starting material, reacting it with a valerophenone precursor under acid catalysis (e.g., p-toluenesulfonic acid) .

Iodination : Electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Monitor regioselectivity via HPLC .

- Optimization Tips : Adjust stoichiometry of iodinating agents and reaction time to minimize di-iodinated byproducts. Use low-temperature conditions (-10°C) to enhance para-selectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the dioxane ring (δ 1.3–1.5 ppm for methyl groups) and iodinated aromatic protons (δ 7.5–8.0 ppm). Use DEPT-135 to distinguish CH₃ groups in the dioxane .

- HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 432.05 Da) and isotopic pattern for iodine (m/z 432.05 and 434.05 in a 1:1 ratio) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect iodination byproducts .

Q. How does the steric bulk of the 5,5-dimethyl-1,3-dioxane group influence the compound’s reactivity?

- Methodological Answer : The geminal dimethyl groups on the dioxane ring create steric hindrance, which:

- Slows nucleophilic attack on adjacent carbonyl groups, as shown in comparative studies of dioxane vs. dioxolane derivatives .

- Enhances thermal stability : TGA data indicate decomposition temperatures >200°C for dimethyl-dioxane analogs, making the compound suitable for high-temperature reactions .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of iodination in this valerophenone derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the aromatic ring’s electron density. The 3'-position (meta to methyl) is typically more electrophilic due to inductive effects from the methyl group .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive sites. Compare with experimental iodination outcomes to validate models .

Q. How can researchers resolve contradictions in observed vs. theoretical NMR chemical shifts for the iodinated aromatic ring?

- Methodological Answer :

- Dynamic Effects : Rotamers of the valerophenone side chain may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and confirm conformational mobility .

- Solvent Corrections : Recalculate theoretical shifts using solvent-specific parameters (e.g., CDCl₃ vs. DMSO-d6) in software like ACD/Labs .

Q. What strategies mitigate iodine loss during purification or storage?

- Methodological Answer :

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25IO3/c1-13-8-9-14(10-15(13)19)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINSFWVMFRFIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646069 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-17-0 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.